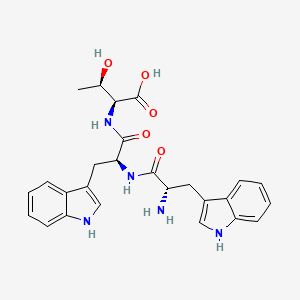![molecular formula C2O6Si B14250202 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione CAS No. 210893-37-1](/img/structure/B14250202.png)
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetraoxa-4-silaspiro[33]heptane-2,6-dione is a chemical compound with the molecular formula C2O6Si It is a silicon-containing compound that features a unique spirocyclic structure, which includes four oxygen atoms and one silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione typically involves the reaction of silicon-containing precursors with carbonyl compounds under controlled conditions. One common method involves the reaction of silicon tetrachloride with ethylene glycol in the presence of a base, followed by oxidation to form the desired spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while reduction can produce silicon-hydride compounds.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the development of advanced materials, including coatings and polymers with unique properties.
Mecanismo De Acción
The mechanism by which 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane: Lacks the dione functionality, resulting in different chemical properties.
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-diol: Contains hydroxyl groups instead of carbonyl groups, leading to different reactivity.
Silicon Carbonate: A related compound with a different structural arrangement and chemical behavior.
Uniqueness
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione is unique due to its spirocyclic structure and the presence of both silicon and oxygen atoms in the ring system. This combination of features imparts distinctive chemical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
210893-37-1 |
|---|---|
Fórmula molecular |
C2O6Si |
Peso molecular |
148.10 g/mol |
Nombre IUPAC |
1,3,5,7-tetraoxa-4-silaspiro[3.3]heptane-2,6-dione |
InChI |
InChI=1S/C2O6Si/c3-1-5-9(6-1)7-2(4)8-9 |
Clave InChI |
POFFJVRXOKDESI-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)O[Si]2(O1)OC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



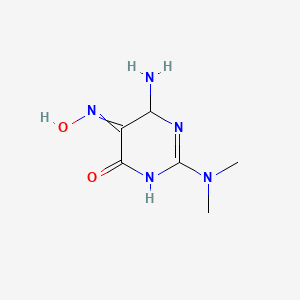
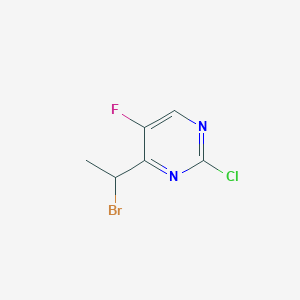
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
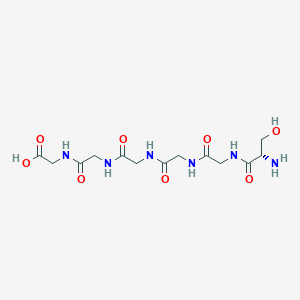
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)

![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
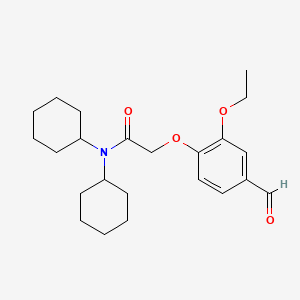
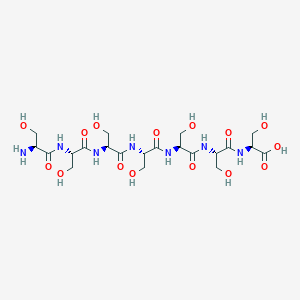
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
